N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
CAS No.: 449770-29-0
Cat. No.: VC6787576
Molecular Formula: C28H28N4O4S3
Molecular Weight: 580.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 449770-29-0 |
|---|---|
| Molecular Formula | C28H28N4O4S3 |
| Molecular Weight | 580.74 |
| IUPAC Name | N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-piperidin-1-ylsulfonylbenzamide |
| Standard InChI | InChI=1S/C28H28N4O4S3/c1-18(33)31-16-13-21-24(17-31)38-28(25(21)27-29-22-7-3-4-8-23(22)37-27)30-26(34)19-9-11-20(12-10-19)39(35,36)32-14-5-2-6-15-32/h3-4,7-12H,2,5-6,13-17H2,1H3,(H,30,34) |
| Standard InChI Key | JMFXKJJVHXMGKV-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCCC6 |
Introduction
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: Approximately 540.65 g/mol
Structural Overview
The compound features:
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A benzothiazole moiety, known for its bioactivity.
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A thieno[2,3-c]pyridine scaffold, which enhances molecular rigidity and binding specificity.
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A piperidinylsulfonyl group, contributing to solubility and potential pharmacokinetic properties.
General Synthetic Route
The synthesis of this compound likely involves:
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Formation of the benzothiazole core: Typically achieved by cyclization reactions involving substituted anilines and sulfur sources.
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Construction of the thieno[2,3-c]pyridine framework: This step may involve multistep cyclization using thiophene derivatives.
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Introduction of the piperidinylsulfonyl group: Achieved via sulfonamide coupling reactions using piperidine derivatives under optimized conditions.
Key Reagents and Catalysts
Common reagents include:
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Palladium-based catalysts for cross-coupling reactions.
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Sulfonamide precursors for functional group modifications.
Potential Applications
Compounds containing similar structural motifs have demonstrated:
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Anticancer Activity: Benzothiazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines.
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Enzyme Inhibition: The thienopyridine scaffold is associated with kinase inhibition, which is crucial in cancer and inflammatory pathways.
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Antibacterial Properties: Sulfonamides are widely recognized for their antibacterial efficacy.
Molecular Docking Insights
Preliminary in silico studies suggest that the compound may interact with key biological targets such as:
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Urease enzymes (potential anti-ulcer activity).
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Kinases involved in cell signaling pathways.
Current Findings
While specific biological data for this compound is limited, structurally related molecules have shown promising results in:
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Antioxidant assays.
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Antimicrobial testing.
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Enzyme inhibition studies.
Future Scope
Further studies should focus on:
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Pharmacokinetics: Determining absorption, distribution, metabolism, and excretion (ADME) properties.
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Toxicological Profiling: Assessing safety margins in preclinical models.
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Optimization Studies: Modifying substituents to enhance activity and reduce off-target effects.
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